Florfenicol-d3 amine chemical structure and properties
Florfenicol-d3 amine chemical structure and properties
Technical Monograph: Florfenicol-d3 Amine A Guide to Structure, Properties, and Application in Residue Analysis
Introduction: The Analytical Imperative
In the sphere of veterinary drug monitoring, Florfenicol stands as a critical broad-spectrum antibiotic used extensively in aquaculture and livestock.[1][2][3] However, regulatory compliance (MRL enforcement) rarely targets the parent drug alone. The metabolic reality is that Florfenicol rapidly degrades in biological systems.
The primary marker residue defined by global regulatory bodies (EU Commission Regulation 37/2010, FDA, JECFA) is the sum of Florfenicol and its metabolites, measured as Florfenicol Amine (FFA) .
Florfenicol-d3 Amine is the stable isotope-labeled analog of this marker residue.[4] It is not merely a chemical curiosity; it is the essential internal standard (IS) required to correct for the severe matrix effects (ion suppression/enhancement) inherent in LC-MS/MS analysis of complex matrices like liver, kidney, and fish muscle.
Chemical Architecture & Properties
Structural Identity
Florfenicol-d3 amine retains the core pharmacophore of the parent amine but incorporates three deuterium atoms, typically on the methyl group of the sulfone moiety. This placement is strategic, ensuring the isotopic label is metabolically stable and does not exchange with solvent protons.
-
IUPAC Name: (1R,2S)-2-amino-3-fluoro-1-[4-(trideuteriomethylsulfonyl)phenyl]propan-1-ol
-
Chemical Formula: C₁₀H₁₁D₃FNO₃S[4]
-
Molecular Weight: ~250.31 g/mol (approx. 3 Da shift from non-deuterated FFA [247.28 g/mol ])
Stereochemistry
The biological activity and analytical relevance depend on the specific stereoconfiguration.
-
Chiral Centers: Two (C1 and C2).
-
Active Isomer: The (1R, 2S) configuration (often denoted as D-threo) corresponds to the metabolically derived amine.
Physicochemical Profile
| Property | Description | Analytical Relevance |
| Appearance | White to off-white solid | Visual quality check. |
| Solubility | Methanol, DMSO, Ethanol | Stock solutions should be prepared in Methanol (1 mg/mL). |
| pKa | ~9.0 (Amine group) | Basic. Requires pH adjustment during extraction (often MCX SPE). |
| LogP | -1.4 (Hydrophilic) | Polar. Elutes early on C18 columns; requires high aqueous mobile phase start. |
| Stability | Hygroscopic | Store at -20°C under inert atmosphere (Argon/Nitrogen). |
Visualizing the Chemical Lineage
The following diagram illustrates the relationship between the parent drug, the metabolic marker, and the deuterated standard used for quantification.
Caption: Figure 1. The metabolic origin of Florfenicol Amine and its structural relationship to the synthetic d3-standard.
Analytical Application: LC-MS/MS Workflow
The primary utility of Florfenicol-d3 amine is to serve as a surrogate for FFA during quantification. Because it shares the same retention time and physicochemical properties as the analyte but has a distinct mass, it perfectly tracks losses during extraction and ionization variations.
The "Matrix Effect" Problem
In ESI (Electrospray Ionization), co-eluting matrix components (phospholipids from fish, proteins from liver) compete for charge.
-
Without IS: Signal suppression can lead to false negatives (underestimation of residue).
-
With d3-IS: The IS suffers the exact same suppression. The Ratio (Analyte Area / IS Area) remains constant, ensuring accuracy.
Sample Preparation Protocol (Standardized)
Note: This protocol assumes a muscle tissue matrix.
-
Homogenization: Weigh 2.0 g of tissue.
-
Internal Standard Addition: Spike with Florfenicol-d3 amine (e.g., 100 µL of 1 µg/mL solution). Crucial: Add BEFORE extraction to track recovery.
-
Extraction: Add 10 mL Ethyl Acetate (with NH₄OH to basify, ensuring the amine is uncharged and extractable). Vortex and centrifuge.
-
Evaporation: Dry the supernatant under Nitrogen at 40°C.
-
Reconstitution: Dissolve residue in Mobile Phase A/B mixture (e.g., 90:10 Water:Acetonitrile).
-
Defatting (Optional): Wash with n-Hexane if the sample is high-fat (e.g., salmon skin).
LC-MS/MS Parameters
-
Ionization: ESI Positive Mode (+).
-
MRM Transitions (Multiple Reaction Monitoring):
| Compound | Precursor Ion (m/z) | Product Ion (Quant) | Product Ion (Qual) |
| Florfenicol Amine | 248.1 [M+H]⁺ | 130.1 | 230.1 |
| Florfenicol-d3 Amine | 251.1 [M+H]⁺ | 133.1 | 233.1 |
Note the +3 Da shift in both precursor and product ions, confirming the stability of the label on the sulfone group during fragmentation.
Workflow Visualization
Caption: Figure 2. Step-by-step analytical workflow integrating the internal standard.
Handling & Storage Best Practices
To maintain the integrity of the reference standard:
-
Stock Solution: Dissolve neat powder in Methanol. Stable for 6 months at -20°C.
-
Working Solution: Dilute with water/acetonitrile. Prepare fresh weekly.
-
Light Sensitivity: Florfenicol derivatives can be photosensitive. Use amber glass vials.
-
Isotopic Purity Check: Periodically check for "unlabeled" contribution. Run a high-concentration sample of the d3-standard alone and check the m/z 248 channel. Signal should be <0.5% to prevent false positives in blank samples.
References
-
European Commission. (2010).[3] Commission Regulation (EU) No 37/2010 on pharmacologically active substances and their classification regarding maximum residue limits in foodstuffs of animal origin.[3] Official Journal of the European Union. Link
-
European Medicines Agency (EMA). (1999). Florfenicol Summary Report (2). Committee for Veterinary Medicinal Products. Link
-
Food and Agriculture Organization (FAO). (2004). Residues of some veterinary drugs in animals and foods: Florfenicol.[1][3][4] JECFA Monographs. Link
-
PubChem. (n.d.). Florfenicol amine - Compound Summary.[3][5][6][7] National Library of Medicine. Link
-
Sigma-Aldrich. (n.d.). Florfenicol amine analytical standard product sheet.Link
Sources
- 1. Determination of florfenicol amine residues in animal edible tissues by an indirect competitive ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Florfenicol: A Comprehensive Overview of its Synthesis, Composition, Applications, and Storage_Chemicalbook [chemicalbook.com]
- 3. shop.fera.co.uk [shop.fera.co.uk]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. GSRS [precision.fda.gov]
- 7. ema.europa.eu [ema.europa.eu]
